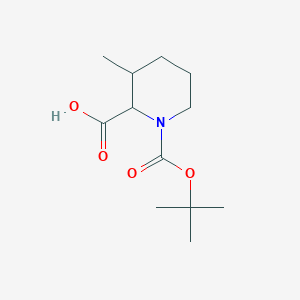

1-(Tert-butoxycarbonyl)-3-methylpiperidine-2-carboxylic acid

Übersicht

Beschreibung

The compound “1-(Tert-butoxycarbonyl)-3-methylpiperidine-2-carboxylic acid” is likely a derivative of piperidine, which is a common structure in many pharmaceuticals and natural products . The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly for amines .

Synthesis Analysis

While specific synthesis methods for this compound were not found, the Boc group can generally be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Chemical Reactions Analysis

The Boc group can be removed from amines with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This could be a relevant reaction for this compound.

Wissenschaftliche Forschungsanwendungen

Tert-Butoxycarbonylation in Acidic Proton-Containing Substrates : A study by Saito et al. (2006) introduced 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a novel tert-butoxycarbonylation reagent. This reagent was effective for tert-butoxycarbonylation of acidic proton-containing substrates, including phenols, aromatic and aliphatic amine hydrochlorides, and aromatic carboxylic acids without the need for a base, showing high chemoselectivity and yield under mild conditions (Saito, Ouchi, & Takahata, 2006).

Synthesis of Esters and Anhydrides : Bartoli et al. (2007) demonstrated the use of dicarbonates with carboxylic acids in the presence of a weak Lewis acid, leading to the efficient synthesis of esters and anhydrides. This method provides a clean synthesis pathway with high chemoselectivity, tolerating a variety of sensitive functional groups (Bartoli, Bosco, Carlone, Dalpozzo, Marcantoni, Melchiorre, & Sambri, 2007).

Polymerization of Amino Acid-Derived Acetylenes : Gao, Sanda, and Masuda (2003) explored the polymerization of amino acid-derived acetylene monomers, utilizing N-(tert-butoxycarbonyl)-l-alanine with various propargyl derivatives. This research contributed to the understanding of polymer properties, demonstrating significant specific rotation and circular dichroism, indicating helical polymer conformations (Gao, Sanda, & Masuda, 2003).

Synthesis of Protected 2,3-l-Diaminopropanoic Acid Esters : Temperini et al. (2020) developed a synthetic strategy for orthogonally protected methyl esters of 2,3-l-diaminopropanoic acid using tert-butyloxycarbonyl and other protecting groups. This strategy employed reductive amination and oxidation steps, showcasing the utility of tert-butoxycarbonyl in synthesizing non-proteinogenic amino acids (Temperini, Aiello, Mazzotti, Athanassopoulos, De Luca, & Siciliano, 2020).

One-Pot Curtius Rearrangement for Boc-Protected Amines : Lebel and Leogane (2005) reported a mild and efficient one-pot Curtius rearrangement for synthesizing tert-butyl carbamates from carboxylic acids. This process highlights the versatility of tert-butoxycarbonyl protection in amine synthesis under mild conditions, compatible with a range of substrates (Lebel & Leogane, 2005).

Wirkmechanismus

Target of Action

The primary targets of 1-(Tert-butoxycarbonyl)-3-methylpiperidine-2-carboxylic acid are amino acids and peptides . This compound is a tert-butyloxycarbonyl (Boc)-protected amino acid, which is used in peptide synthesis . The Boc group serves as a protective group for the amino group during peptide synthesis .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. The Boc group in the compound protects the amino group during peptide synthesis . The Boc group can be removed under acidic conditions, revealing the amino group that can then participate in peptide bond formation . The compound can also participate in dipeptide synthesis with commonly used coupling reagents .

Biochemical Pathways

The compound affects the peptide synthesis pathway. In this pathway, amino acids are linked together to form peptides, a process that involves the formation of peptide bonds . The Boc group in the compound protects the amino group from reacting prematurely during this process .

Pharmacokinetics

The compound’s boc group can be removed under acidic conditions, which may affect its absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of the compound’s action is the formation of peptides. The compound, as a Boc-protected amino acid, can participate in peptide synthesis, leading to the formation of peptides . The removal of the Boc group under acidic conditions allows the amino group to participate in peptide bond formation .

Action Environment

The action of this compound can be influenced by environmental factors such as pH. The Boc group in the compound can be removed under acidic conditions . Therefore, the pH of the environment can affect the compound’s action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

1-(Tert-butoxycarbonyl)-3-methylpiperidine-2-carboxylic acid plays a significant role in biochemical reactions, primarily as a protecting group for amino acids. This compound interacts with enzymes and proteins involved in peptide synthesis. For instance, it can be used in the synthesis of dipeptides by enhancing amide formation without the need for additional bases . The nature of these interactions involves the formation of stable intermediates that facilitate the coupling of amino acids, thereby improving the efficiency of peptide synthesis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of stable carbamate intermediates. These intermediates are formed by the reaction of the compound with amino groups, resulting in the protection of these groups from unwanted reactions. The mechanism involves the silylation of the carbonyl oxygen and the elimination of tert-butyl iodide, followed by methanolysis of the silyl ester to form carbamic acid, which then decarboxylates to release the free amine . This process ensures that the amino groups are only available for reactions when needed, thereby preventing premature reactions and enhancing the efficiency of peptide synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is known for its stability under various conditions, which makes it suitable for long-term storage and use in biochemical experiments. Over extended periods, it may undergo degradation, leading to the release of the protected amino groups. Studies have shown that the compound remains stable for several hours under room temperature conditions, with yields of up to 90% . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can maintain its protective role over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively protects amino groups without causing any adverse effects. At higher doses, it may exhibit toxic effects due to the accumulation of the compound and its degradation products. Threshold effects have been observed, where the protective role of the compound is maintained up to a certain dosage, beyond which toxic effects become apparent . These findings highlight the importance of optimizing dosage levels to achieve the desired protective effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to amino acid synthesis and protection. The compound interacts with enzymes such as dipeptidyl peptidase and other proteases that are involved in peptide synthesis. These interactions facilitate the formation of stable intermediates that enhance the efficiency of peptide coupling reactions . Additionally, the compound may influence metabolic flux by regulating the availability of free amino groups, thereby affecting the levels of metabolites involved in amino acid metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions ensure that the compound is localized to specific cellular compartments where it can exert its protective effects. The distribution of the compound is influenced by its chemical properties, such as solubility and stability, which determine its ability to reach target sites within the cell . The presence of specific transporters and binding proteins facilitates the efficient transport and accumulation of the compound in the desired cellular locations.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. These modifications ensure that the compound reaches the appropriate sites where it can protect amino groups from unwanted reactions. The localization of the compound within subcellular compartments such as the endoplasmic reticulum and Golgi apparatus is essential for its role in peptide synthesis and other biochemical processes .

Eigenschaften

IUPAC Name |

3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-8-6-5-7-13(9(8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBOHPFVTEILYQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1C(=O)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50560841 | |

| Record name | 1-(tert-Butoxycarbonyl)-3-methylpiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

661459-05-8 | |

| Record name | 1-(tert-Butoxycarbonyl)-3-methylpiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(tert-butoxy)carbonyl]-3-methylpiperidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

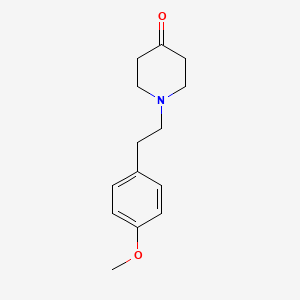

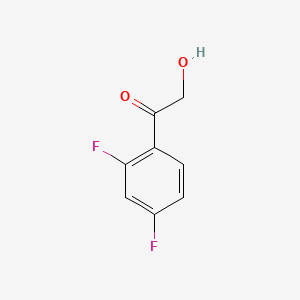

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.